molecular formula C25H20Cl2N2O B5216161 2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide

2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide

Cat. No. B5216161
M. Wt: 435.3 g/mol
InChI Key: SKEMYAMEDXUKBD-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide involves the inhibition of DNA synthesis and cell proliferation. It achieves this by binding to the DNA of cancer cells and inducing DNA damage, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide has minimal toxicity towards normal cells, making it a potential candidate for cancer treatment. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide is its low toxicity towards normal cells, making it a safe and effective candidate for cancer treatment. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide. One potential direction is the development of new formulations that improve its solubility in water, making it easier to administer in experimental settings. Additionally, further studies are needed to investigate its potential as a treatment for other types of cancer and inflammatory diseases. Finally, the development of new derivatives of this compound may lead to the discovery of even more potent and effective anticancer and anti-inflammatory agents.
Conclusion:
In conclusion, 2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide is a promising compound with potential applications in various fields of scientific research. Its low toxicity towards normal cells and its antitumor, antibacterial, and antifungal properties make it a potential candidate for the development of new cancer treatments and antibiotics. Further research is needed to explore its full potential and to develop new formulations and derivatives that may lead to even more effective treatments.

Synthesis Methods

The synthesis of 2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide involves the reaction of 2,4-dichlorobenzonitrile and 2-phenylethylamine in the presence of a base, followed by the reaction of the resulting intermediate with 3-methyl-4-quinolinecarboxylic acid. The final product is obtained after purification through recrystallization.

Scientific Research Applications

2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor activity, with studies showing its potential as a treatment for breast cancer, leukemia, and lung cancer. Additionally, it has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Cl2N2O/c1-16-23(25(30)28-14-13-17-7-3-2-4-8-17)20-9-5-6-10-22(20)29-24(16)19-12-11-18(26)15-21(19)27/h2-12,15H,13-14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEMYAMEDXUKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)quinoline-4-carboxamide

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